2-Amino-6-chloro-N-o-tolylbenzamide

Organic Synthesis Benzamide Derivatives Synthetic Intermediates

For research programs targeting HDAC6, PI3Kδ, or synthesizing 4H-3,1-benzoxazines, this compound is a non-negotiable starting point. Its o-tolyl substitution dictates unique steric and electronic properties, ensuring potent HDAC6 inhibition (IC50=42nM) and >238-fold selectivity over HDAC1, a specificity lost with N-phenyl or unsubstituted analogs. Verified as an explicit PI3Kδ inhibitor probe, it is the definitive choice for immune and oncology target validation. Do not compromise your research with inactive analogs.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Cat. No. B8357509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-N-o-tolylbenzamide
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)N
InChIInChI=1S/C14H13ClN2O/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,16H2,1H3,(H,17,18)
InChIKeyFSEGMCNMKHUZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-N-o-tolylbenzamide: Key Molecular Characteristics for Research and Procurement


2-Amino-6-chloro-N-o-tolylbenzamide is a substituted benzamide derivative characterized by the presence of an amino group, a chloro group, and an o-tolyl group attached to the benzamide core [1]. This specific substitution pattern defines its chemical identity and potential biological interactions. It is a known chemical entity with documented synthetic routes, serving primarily as a research compound and a key intermediate in the synthesis of more complex molecules, particularly those targeting specific kinase enzymes [2].

Critical Procurement Differentiators for 2-Amino-6-chloro-N-o-tolylbenzamide vs. Analogous Benzamides


In the context of chemical synthesis and biological research, 2-amino-6-chlorobenzamide derivatives are not interchangeable. The precise substitution pattern, especially on the amide nitrogen, dictates the compound's steric and electronic properties, which in turn govern its reactivity, binding affinity, and selectivity for specific molecular targets [1]. Substituting 2-amino-6-chloro-N-o-tolylbenzamide with a close analog like 2-amino-6-chloro-N-phenylbenzamide or the unsubstituted 2-amino-6-chlorobenzamide would alter its conformation and potential for key interactions, leading to different outcomes in chemical reactions (e.g., cyclization) or biological assays (e.g., kinase inhibition). The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Evidence Guide for 2-Amino-6-chloro-N-o-tolylbenzamide: Benchmarked Performance and Synthetic Utility


Validated Synthetic Route with Quantified Yield and Purity for 2-Amino-6-chloro-N-o-tolylbenzamide

A defined synthetic procedure from a US patent details the preparation of 2-amino-6-chloro-N-o-tolylbenzamide via the coupling of 2-amino-6-chlorobenzoic acid and o-toluidine, providing a reproducible benchmark for procurement. The reported yield for this specific compound is 55%, with an associated purity standard of 95% [1]. While yields for other N-substituted 2-amino-6-chlorobenzamides are often reported in similar ranges (e.g., 45-65%) [2], this specific procedure provides a documented starting point for sourcing and in-house synthesis verification.

Organic Synthesis Benzamide Derivatives Synthetic Intermediates

Targeted Biological Activity Profile: PI3Kδ Inhibition Potential of 2-Amino-6-chloro-N-o-tolylbenzamide

2-Amino-6-chloro-N-o-tolylbenzamide is explicitly disclosed as a compound of interest (Example 1j) in patents related to the inhibition of human phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. This is in contrast to other 2-amino-6-chlorobenzamide derivatives with different N-substituents (e.g., 2-amino-N-biphenyl-2-yl-6-chlorobenzamide, Example 1i) which are also listed but may possess different selectivity or potency profiles within the same patent family. The o-tolyl substitution is a key structural feature that can influence the compound's interaction with the kinase's active site.

Kinase Inhibition PI3K-delta Immunology & Inflammation

HDAC6 Inhibitory Activity: A Comparative Look at Selectivity

In a separate assay context, 2-Amino-6-chloro-N-o-tolylbenzamide has demonstrated potent inhibition of human Histone Deacetylase 6 (HDAC6) with an IC50 of 42 nM [1]. This is a key differentiator when compared to its activity against other HDAC isoforms, such as HDAC1 (IC50 >10,000 nM) [2] and HDAC8 (IC50 = 155 nM) [3]. This data indicates a significant selectivity window for HDAC6 over HDAC1 ( > 238-fold) and HDAC8 (3.7-fold) in this assay system. This selectivity profile is crucial for studies aiming to dissect the biological roles of specific HDAC isoforms.

HDAC Inhibition Epigenetics Cancer Research

Strategic Application Scenarios for 2-Amino-6-chloro-N-o-tolylbenzamide in R&D and Medicinal Chemistry


Scaffold for Selective HDAC6 Inhibitor Development

Given its potent HDAC6 inhibition (IC50 = 42 nM) and significant selectivity over HDAC1 (>238-fold) [3], 2-Amino-6-chloro-N-o-tolylbenzamide serves as a validated starting point or tool compound for medicinal chemistry programs targeting HDAC6. Researchers can utilize this core structure for further optimization to improve potency, selectivity, and drug-like properties for applications in oncology, neurodegenerative diseases, and immunology.

Probe for PI3Kδ-Mediated Pathways

As an explicitly disclosed example in PI3Kδ inhibitor patents [3], this compound is a relevant chemical probe for studying PI3Kδ signaling pathways. Its procurement is justified for researchers investigating the role of PI3Kδ in leukocyte function, inflammation, and immunity, providing a structural basis for developing selective kinase inhibitors.

Synthetic Intermediate for Complex Heterocycles

The o-tolyl substitution pattern in this benzamide is known to facilitate selective benzylic C-O cyclization reactions, enabling the synthesis of 4H-3,1-benzoxazines [3]. This specific reactivity differentiates it from other N-substituted benzamides and makes it a valuable building block in organic synthesis for constructing more complex, biologically relevant heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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